molecular formula C16H24N2OS B5228318 1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine

1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine

Cat. No. B5228318
M. Wt: 292.4 g/mol
InChI Key: QJHUDEYGFGOGIJ-UHFFFAOYSA-N
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Description

1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is a piperazine derivative and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine is not fully understood. However, it has been shown to interact with various receptors in the brain, including serotonin receptors, dopamine receptors, and sigma receptors. Its activity at these receptors may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential as an antidepressant or anxiolytic agent. It has also been shown to have antipsychotic effects, possibly through its activity at sigma receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine in lab experiments include its high potency and selectivity for various receptors in the brain. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine. One direction is to further investigate its potential as an antipsychotic, antidepressant, and anxiolytic agent. Another direction is to explore its potential as a therapeutic agent for other neurological disorders such as Parkinson's disease or Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine is a piperazine derivative that has been extensively studied for its potential application in scientific research. Its high potency and selectivity for various receptors in the brain make it a promising candidate for further research as a potential therapeutic agent for various neurological disorders. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine has been reported using various methods. One of the most common methods involves the reaction of 1-ethylpiperazine with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. Other methods involve the use of different starting materials or different reaction conditions.

Scientific Research Applications

1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine has been studied for its potential application in scientific research. This compound has been shown to have activity against various biological targets such as serotonin receptors, dopamine receptors, and sigma receptors. It has also been studied for its potential as an antipsychotic, antidepressant, and anxiolytic agent.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-3-17-6-8-18(9-7-17)16(19)14-11-20-15-10-12(2)4-5-13(14)15/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHUDEYGFGOGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CSC3=C2CCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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